2-amino-8a-methoxy-6-methyl-6,7,8,8a-tetrahydro-5H-chromene-3,4-dicarbonitrile
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Overview
Description
2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxyquinolin-2(1H)-one with aldehydes and malononitrile in refluxing ethanol. This reaction proceeds efficiently, yielding the desired product in high purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano and methoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism by which 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE exerts its effects involves interactions with various molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The cyano and methoxy groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Quinoline Derivatives: Similar in structure, these compounds are also studied for their medicinal properties.
Uniqueness
What sets 2-AMINO-3-CYANO-8A-METHOXY-6-METHYL-6,7,8,8A-TETRAHYDRO-5H-CHROMEN-4-YL CYANIDE apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H15N3O2 |
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Molecular Weight |
245.28 g/mol |
IUPAC Name |
2-amino-8a-methoxy-6-methyl-5,6,7,8-tetrahydrochromene-3,4-dicarbonitrile |
InChI |
InChI=1S/C13H15N3O2/c1-8-3-4-13(17-2)11(5-8)9(6-14)10(7-15)12(16)18-13/h8H,3-5,16H2,1-2H3 |
InChI Key |
SQSHGYHQEMQDEV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(C(=C(C(=C(O2)N)C#N)C#N)C1)OC |
Origin of Product |
United States |
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